molecular formula C14H10N2O6 B11042408 Dimethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate

Dimethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate

Cat. No.: B11042408
M. Wt: 302.24 g/mol
InChI Key: PQPOXWRENZAQIE-UHFFFAOYSA-N
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Description

Dimethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure, which is substituted with cyano, furan, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate typically involves multi-step organic reactions. One common method starts with the cyclopropanation of a suitable diene or alkene precursor. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used.

    Functional Group Introduction: Subsequent steps involve the introduction of cyano and ester groups through nucleophilic substitution reactions. Reagents such as sodium cyanide and dimethyl sulfate are commonly used.

    Furylcarbonyl Group Addition: The final step involves the addition of the furylcarbonyl group, which can be achieved through a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides, acids, or other ester derivatives using reagents like ammonia or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Ammonia in ethanol, methanol in the presence of acid catalysts.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Amides, different ester derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, Dimethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups. It is also explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism by which Dimethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano groups can participate in hydrogen bonding or electrostatic interactions, while the ester groups can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1,2-dicyano-1,2-cyclopropanedicarboxylate: Lacks the furylcarbonyl group, making it less versatile in certain applications.

    Ethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate: Similar structure but with ethyl esters instead of methyl, which can affect its reactivity and solubility.

    Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate: Contains a thiophene ring instead of a furan, which can influence its electronic properties and reactivity.

Uniqueness

Dimethyl 1,2-dicyano-3-(2-furylcarbonyl)-1,2-cyclopropanedicarboxylate is unique due to the presence of the furylcarbonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

dimethyl 1,2-dicyano-3-(furan-2-carbonyl)cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C14H10N2O6/c1-20-11(18)13(6-15)10(9(17)8-4-3-5-22-8)14(13,7-16)12(19)21-2/h3-5,10H,1-2H3

InChI Key

PQPOXWRENZAQIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(C1(C#N)C(=O)OC)C(=O)C2=CC=CO2)C#N

Origin of Product

United States

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